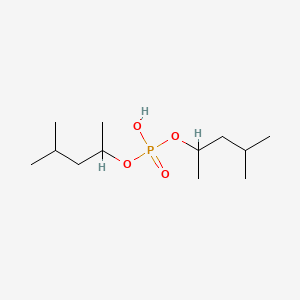

Di(1,3-dimethylbutyl) hydrogen phosphate

Description

Contextualization within Organophosphorus Chemistry and its Subclasses

Organophosphorus chemistry is the study of organic compounds containing phosphorus. These compounds are broadly classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) compounds being the most common. acs.org Di(1,3-dimethylbutyl) hydrogen phosphate (B84403) falls under the category of organophosphorus(V) compounds, specifically a dialkyl hydrogen phosphate. nih.gov This class of compounds is characterized by a central phosphorus atom double-bonded to an oxygen atom and also bonded to two alkoxy groups and a hydroxyl group.

The subclasses of organophosphorus compounds are extensive and include:

Phosphates: Triesters of phosphoric acid.

Phosphonates: Compounds with a direct phosphorus-carbon bond.

Phosphinates: Containing two phosphorus-carbon bonds.

Phosphine oxides: Characterized by a P=O bond and three P-C bonds.

Phosphites: Triesters of phosphorous acid. acs.org

Evolution of Research on Alkyl Hydrogen Phosphates and Related Derivatives

The history of organophosphorus chemistry dates back to the early 19th century, with the synthesis of the first organophosphate, triethyl phosphate, in the 1840s. acs.org The field saw significant expansion in the 20th century, particularly with the discovery of the insecticidal properties of some organophosphates in the 1930s and 1940s. elpub.runih.gov

Research into alkyl hydrogen phosphates, a subclass to which Di(1,3-dimethylbutyl) hydrogen phosphate belongs, has been driven by their diverse applications. Initially, studies focused on their synthesis and basic properties. researchgate.net Over time, research has evolved to explore their roles as surfactants, extractants for metals, and as intermediates in the synthesis of other valuable compounds. elpub.ru The synthesis of alkyl phosphates can be achieved through various methods, including the reaction of an alcohol with phosphorus pentoxide or phosphorus oxychloride. elpub.ru The ratio of mono- and di-substituted esters can often be controlled by adjusting the reaction conditions. elpub.ru

Structural Specificity and Stereochemical Considerations in Organophosphates Containing Branched Alkyl Chains

The presence of branched alkyl chains, such as the 1,3-dimethylbutyl groups in this compound, introduces significant stereochemical considerations. The carbon atoms at the 1 and 3 positions of the butyl chain are chiral centers, meaning the compound can exist as multiple stereoisomers.

The stereochemistry of organophosphorus compounds is a critical aspect of their chemistry, as different stereoisomers can exhibit distinct biological activities and physical properties. researchgate.net The synthesis of stereochemically pure organophosphorus compounds is a challenging but important area of research. researchgate.netmerckmillipore.comnih.gov Techniques such as asymmetric synthesis and the use of chiral auxiliaries are employed to control the stereochemical outcome of reactions. researchgate.netacs.org The specific arrangement of the branched alkyl chains in this compound will influence its molecular packing, and consequently its physical properties and reactivity.

Physicochemical Data of Related Dialkyl Hydrogen Phosphates

| Property | Dibutyl phosphate | Dimethyl phosphate |

| Molecular Formula | C₈H₁₉O₄P | C₂H₇O₄P |

| Molecular Weight | 210.21 g/mol | 126.05 g/mol |

| Appearance | Pale-amber odorless liquid | - |

| Solubility in Water | Moderately soluble | Soluble |

| logP (Octanol/Water) | 1.5 | -1.2 |

This table presents data for related compounds and should be used for comparative purposes only.

Detailed Research Findings

Detailed research on this compound itself is limited in publicly accessible scientific literature. However, the broader class of dialkyl hydrogen phosphates has been the subject of numerous studies. For instance, research has demonstrated their effectiveness as extractants in solvent extraction processes for metal recovery. Their amphiphilic nature, arising from the polar phosphate head and nonpolar alkyl tails, allows them to form micelles and facilitate the transfer of metal ions from an aqueous phase to an organic phase.

Structure

2D Structure

3D Structure

Properties

CAS No. |

84196-07-6 |

|---|---|

Molecular Formula |

C12H27O4P |

Molecular Weight |

266.31 g/mol |

IUPAC Name |

bis(4-methylpentan-2-yl) hydrogen phosphate |

InChI |

InChI=1S/C12H27O4P/c1-9(2)7-11(5)15-17(13,14)16-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3,(H,13,14) |

InChI Key |

YGTBMOOSDOYPEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)OP(=O)(O)OC(C)CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Di 1,3 Dimethylbutyl Hydrogen Phosphate

Established Synthetic Routes and Reaction Pathways for Dialkyl Hydrogen Phosphates

The creation of the phosphate (B84403) ester linkage in dialkyl hydrogen phosphates can be achieved through several well-documented chemical reactions. These methods primarily involve the reaction of an alcohol with a phosphorus-containing reagent.

Direct Esterification and Transesterification Approaches

Direct esterification is a common and straightforward method for synthesizing dialkyl hydrogen phosphates. This typically involves the reaction of the corresponding alcohol, in this case, 1,3-dimethylbutanol, with a phosphorylating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net

When using phosphorus pentoxide, the reaction with the alcohol leads to a mixture of mono- and dialkyl phosphate esters. The ratio of these products can be influenced by the stoichiometry of the reactants and the reaction conditions. researchgate.netresearchgate.net The reaction is typically performed by gradually adding P₂O₅ to the alcohol, often in a solvent, and controlling the temperature, which can range from room temperature to over 100°C. researchgate.netepo.org Subsequent hydrolysis is often necessary to break down any polymeric phosphate species formed. epo.org

The reaction with phosphorus oxychloride is another widely used method. researchgate.netrsc.org This process involves the reaction of the alcohol with POCl₃, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nih.gov The reaction is typically carried out at controlled temperatures, often starting at low temperatures (e.g., -5°C to 10°C) and then allowing it to proceed at room temperature or with gentle heating. nih.gov

Transesterification offers an alternative route, where a pre-existing phosphate ester, such as a triaryl or trimethyl phosphate, is reacted with 1,3-dimethylbutanol. capes.gov.br This reaction is often catalyzed by a base. nih.gov The equilibrium can be shifted towards the desired product by removing the more volatile alcohol that is displaced.

| Method | Phosphorylating Agent | Typical Reaction Conditions | Key Features |

| Direct Esterification | Phosphorus Pentoxide (P₂O₅) | Gradual addition to alcohol, often with a solvent. Temperature can range from ambient to >100°C. researchgate.netepo.org | Yields a mixture of mono- and diesters. researchgate.net |

| Direct Esterification | Phosphorus Oxychloride (POCl₃) | Reaction with alcohol in the presence of a base (e.g., pyridine). Controlled temperature, often starting low. nih.gov | Forms HCl as a byproduct, which is neutralized. nih.gov |

| Transesterification | Triaryl or Trimethyl Phosphate | Reaction with alcohol in the presence of a basic catalyst. capes.gov.brnih.gov | Equilibrium-driven process. |

Novel Catalytic Systems for Phosphate Ester Synthesis

Research into the synthesis of phosphate esters has led to the development of novel catalytic systems aimed at improving reaction rates, yields, and selectivity under milder conditions. For instance, the use of catalysts in the direct esterification of phosphoric acid with alcohols has been explored to accelerate the reaction and improve the yield of di- and trialkyl esters. mdpi.com

In the context of transesterification, various catalysts have been investigated. While traditional methods might use strong bases, newer approaches explore milder and more efficient catalysts. For example, sodium phosphate-based solid catalysts have been shown to be effective in the transesterification of methyl laurate with ethylene (B1197577) glycol monomethyl ether to produce a novel biodiesel, demonstrating the potential for solid catalysts in phosphate ester related synthesis. nih.gov The catalytic activity was found to be dependent on the calcination temperature of the catalyst, with optimal performance achieved at 400°C. nih.gov

Lanthanide(III) ions have also been shown to act as Lewis acids, mediating the controlled hydrolysis of phosphate ester bonds. hw.ac.uk This suggests the potential for metal-based catalysts to play a role in the selective synthesis or modification of phosphate esters.

Analogous Free Radical Addition Reactions in Related Organophosphorus Compounds

Free radical addition reactions represent an alternative strategy for the formation of phosphorus-carbon bonds, which are central to many organophosphorus compounds. While not a direct synthesis of the P-O-C linkage in Di(1,3-dimethylbutyl) hydrogen phosphate, the principles are relevant to the broader field of organophosphorus synthesis.

A key example is the hydrophosphorylation of alkenes, which involves the addition of a P-H bond across a carbon-carbon double or triple bond. capes.gov.br This reaction can be initiated by free-radical initiators like AIBN or peroxides, or through UV irradiation. numberanalytics.com The mechanism involves the abstraction of a hydrogen atom from the phosphorus compound to form a phosphinoyl radical, which then adds to the alkene. numberanalytics.com

Another related process is the addition of hypophosphite to alkenes. numberanalytics.com This reaction can proceed via a radical-mediated pathway, particularly under solvent-free conditions at elevated temperatures. numberanalytics.com These methods provide access to H-phosphinates, which are structurally related to the target compound. The study of these radical reactions provides insights into alternative synthetic strategies for creating organophosphorus molecules. vaia.comorganic-chemistry.org

Advanced Manufacturing Processes and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process engineering principles to ensure efficiency, safety, and economic viability.

Industrial Production Aspects and Process Optimization

On an industrial scale, the production of phosphate esters often involves batch or semi-continuous processes. intratec.us Key considerations include reactor design, heat management, and the handling of raw materials and byproducts. For instance, in the production of diammonium phosphate, a pre-neutralizer and pipe-reactor are used in sequence. intratec.us

Process optimization is crucial for maximizing yield and minimizing costs. This can involve adjusting reaction parameters such as temperature, pressure, and reactant concentrations. For example, in the production of phosphate esters from polyols and phosphoric acid, operating under reduced pressure helps to remove water as it is formed, driving the reaction to completion. google.com It has been observed that there can be an energy barrier to achieve high conversion, and prolonged heating at a given temperature may not improve the yield once a maximum level is reached. google.com

Process intensification is a key strategy in modern chemical manufacturing to make processes more efficient and sustainable. numberanalytics.comnumberanalytics.comvaia.comvapourtec.comimperial.edu Techniques like reactive distillation, which combines reaction and separation in a single unit, can be particularly beneficial for equilibrium-limited reactions like transesterification. numberanalytics.com

| Process Parameter | Industrial Consideration | Optimization Goal |

| Reaction Temperature | Affects reaction rate and selectivity. google.com | Maximize rate while minimizing side reactions. |

| Pressure | Can be used to control boiling points and remove byproducts. google.com | Enhance reaction equilibrium and product purity. |

| Reactant Ratio | Influences the distribution of mono-, di-, and triesters. researchgate.net | Target the desired product with minimal waste. |

| Catalyst | Choice of catalyst can significantly impact reaction conditions and efficiency. nih.gov | Achieve high turnover number and selectivity under mild conditions. |

| Solvent | Affects reaction medium and downstream processing. | Use of greener solvents and solvent-free conditions where possible. |

Energy Efficiency and Resource Utilization in Synthesis

Energy consumption is a significant factor in the cost and environmental impact of chemical production. Optimizing energy efficiency is therefore a primary goal in the industrial synthesis of phosphate esters. This can be achieved through various strategies, including heat integration, where the heat generated from an exothermic reaction is used to preheat reactants or for other process steps. For example, in the production of ammonium (B1175870) phosphate, the heat from the reaction of ammonia (B1221849) and phosphoric acid can be used to pre-concentrate the phosphoric acid feed, reducing the need for external steam. mdpi.com

The choice of synthetic route and catalyst can also have a major impact on energy consumption. Catalysts that allow for lower reaction temperatures and pressures can lead to significant energy savings. wikipedia.org Furthermore, process intensification techniques, by reducing the size of equipment and combining process steps, can lead to lower energy losses and more efficient heat transfer. vapourtec.com

Resource utilization focuses on maximizing the conversion of raw materials into the desired product while minimizing waste. This aligns with the principles of green chemistry. In the context of this compound synthesis, this would involve optimizing the reaction to favor the formation of the diester over the monoester or triester, and recycling any unreacted starting materials or solvents. The use of catalytic processes often leads to higher atom economy, as smaller amounts of reagents are needed.

Strategies for Purity Enhancement and By-Product Profiling in Reaction Schemes

The production of high-purity this compound necessitates a thorough understanding and control of potential by-products. The primary synthetic route typically involves the phosphorylation of 1,3-dimethylbutanol with a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃). While effective, this method can lead to the formation of several impurities that can affect the final product's quality and performance.

A significant challenge in this synthesis is the potential for over-reaction, leading to the formation of the corresponding trialkyl phosphate, Tri(1,3-dimethylbutyl) phosphate. organic-chemistry.org Conversely, incomplete reaction can leave unreacted monoalkyl hydrogen phosphate in the final mixture. rsc.org Another common side reaction is the acid-catalyzed dehydration of the secondary alcohol, 1,3-dimethylbutanol, which can yield various isomeric alkenes. pearson.compearson.comchemistrysteps.com

Furthermore, the reaction of the phosphorylating agent with the alcohol generates acidic by-products, such as hydrochloric acid when using POCl₃. These are typically neutralized with a base, like triethylamine or pyridine, resulting in the formation of salts that must be efficiently removed. organic-chemistry.orgpearson.com In some instances, pyrophosphate species can also be formed as impurities. rsc.org

To mitigate the formation of these by-products and enhance purity, several strategies are employed:

Stoichiometric Control: Precise control over the molar ratios of the reactants is crucial to minimize the formation of both tri- and mono-substituted phosphate esters.

Temperature and Reaction Time Optimization: Maintaining optimal reaction temperatures and times can favor the formation of the desired dialkyl hydrogen phosphate while suppressing side reactions like alcohol dehydration and over-phosphorylation.

Controlled Addition of Reagents: A gradual, controlled addition of the phosphorylating agent to the alcohol can help to manage the reaction exotherm and improve selectivity.

Use of Scavengers and Purification Resins: Specific resins can be used to selectively remove certain impurities. For instance, amine-based scavengers can be employed to remove unreacted acidic species.

Advanced Separation Techniques: Post-synthesis purification methods such as liquid-liquid extraction, crystallization, and chromatography are vital for removing salts, unreacted starting materials, and other by-products. A common approach involves washing the reaction mixture with aqueous solutions to remove water-soluble impurities.

A plausible by-product profile for the synthesis of this compound is detailed in the table below.

| By-Product | Chemical Formula | Reason for Formation | Typical Analytical Detection Method |

|---|---|---|---|

| Tri(1,3-dimethylbutyl) phosphate | C₁₈H₃₉O₄P | Over-reaction of the alcohol with the phosphorylating agent. organic-chemistry.org | ³¹P NMR, GC-MS |

| Mono(1,3-dimethylbutyl) hydrogen phosphate | C₆H₁₅O₄P | Incomplete reaction or hydrolysis of the dialkyl product. rsc.org | ³¹P NMR, LC-MS |

| 4-Methyl-2-pentene / 2-Methyl-2-pentene | C₆H₁₂ | Acid-catalyzed dehydration of 1,3-dimethylbutanol. pearson.compearson.com | GC-MS, ¹H NMR |

| Triethylammonium chloride (or other amine salt) | (C₂H₅)₃NHCl | Neutralization of HCl by-product with triethylamine. organic-chemistry.org | Ion Chromatography, Conductivity |

| Pyrophosphate species | Varies | Side reactions involving monoalkyl phosphonates. rsc.org | ³¹P NMR |

Green Chemistry Principles in the Synthesis of this compound

Atom Economy and Waste Prevention: The primary goal of green chemistry is to prevent waste generation. google.com Synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, are preferred. For the synthesis of this compound, this involves optimizing reaction conditions to minimize the formation of by-products.

Use of Safer Chemicals and Solvents: Traditional synthesis methods often employ hazardous reagents like phosphorus oxychloride and solvents such as toluene. organic-chemistry.org Green chemistry encourages the exploration of less hazardous alternatives. For instance, research into alternative, less toxic phosphorylating agents and the use of greener solvents like ionic liquids or even solvent-free reaction conditions is an active area of investigation for organophosphorus compound synthesis. rsc.org Phosgene-free synthesis routes are also a key aspect of safer chemical design. rsc.org

Energy Efficiency: Minimizing the energy consumption of chemical processes is a core principle of green chemistry. researchgate.net This can be achieved through the use of catalytic processes that allow for lower reaction temperatures and pressures. Microwave-assisted synthesis has also emerged as a technique to significantly reduce reaction times and energy input in organophosphorus chemistry. rsc.org

Catalysis: The use of catalytic rather than stoichiometric reagents can lead to more efficient and cleaner reactions. researchgate.net Research into catalytic phosphorylation methods could provide a greener alternative to traditional stoichiometric approaches, reducing waste and improving reaction selectivity.

Renewable Feedstocks: While the immediate feedstock for this compound, 1,3-dimethylbutanol, is typically derived from petrochemical sources, a long-term green chemistry goal is the utilization of renewable feedstocks. chemnet.com The development of bio-based routes to produce the alcohol precursor would significantly improve the sustainability profile of the final product. For instance, some research explores the use of renewable resources like D-limonene for the synthesis of other organophosphorus compounds. uni-hamburg.de

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Prevention | Optimize reaction to minimize by-products. google.com | Reduced waste treatment costs, higher yield. |

| Atom Economy | Select reactions that maximize incorporation of reactants into the product. | Less waste, more efficient use of resources. |

| Less Hazardous Chemical Syntheses | Replace hazardous reagents like POCl₃ with safer alternatives. rsc.org | Improved worker safety, reduced environmental impact. |

| Designing Safer Chemicals | Focus on phosgene-free synthesis routes. rsc.org | Elimination of highly toxic intermediates. |

| Safer Solvents and Auxiliaries | Use of benign solvents or solvent-free conditions. rsc.org | Reduced VOC emissions, easier product separation. |

| Design for Energy Efficiency | Employ microwave-assisted synthesis or catalytic methods at lower temperatures. researchgate.netrsc.org | Lower energy costs, reduced carbon footprint. |

| Use of Renewable Feedstocks | Develop bio-based routes to 1,3-dimethylbutanol. chemnet.com | Reduced reliance on fossil fuels, improved sustainability. |

| Catalysis | Develop catalytic phosphorylation methods. researchgate.net | Increased reaction rates, higher selectivity, lower energy use. |

Chemical Reactivity and Mechanistic Investigations of Di 1,3 Dimethylbutyl Hydrogen Phosphate

Hydrolytic Pathways and Environmental Factors Influencing Degradation

The hydrolysis of organophosphorus esters can proceed through several mechanistic pathways, broadly categorized as associative, dissociative, or concerted. frontiersin.org The specific pathway for di(1,3-dimethylbutyl) hydrogen phosphate (B84403) is influenced by the steric hindrance of the bulky 1,3-dimethylbutyl groups and the electronic properties of the phosphate moiety. While specific studies on the hydrolytic degradation of di(1,3-dimethylbutyl) hydrogen phosphate are not extensively detailed in the public domain, general principles of phosphate ester hydrolysis can be applied.

Hydrolysis of dialkyl phosphates like this compound involves the cleavage of a P-O-C bond. The rate of this reaction is significantly influenced by environmental factors such as pH, temperature, and the presence of catalysts. For instance, a patented method for the hydrolysis of a structurally related compound, 1-chloro-3,3-dimethylbutyl acetate, highlights the use of a water and methanol (B129727) mixed solution to facilitate the reaction under mild conditions (20-60 °C), avoiding the need for catalysts and preventing high-temperature side reactions. google.com This suggests that the solubility and reaction medium play a crucial role in the degradation process.

The environmental persistence of organophosphates can be a concern, and understanding their degradation pathways is vital. ontosight.ai The rate of hydrolysis is a key determinant of their environmental half-life. Factors such as microbial activity can also contribute to the breakdown of these compounds in soil and water systems.

Oxidative Transformation Reactions and Product Identification

The oxidative transformation of organophosphate compounds is another critical degradation pathway. While specific research on the oxidative transformation of this compound is limited, studies on similar compounds can provide insights. Oxidation can occur at the phosphorus center or at the alkyl chains.

The reaction of organophosphorus compounds with oxidizing agents can lead to a variety of products. For example, the oxidation of thiophosphates, which contain a sulfur atom, is a well-studied area. uni-hamburg.de In the case of this compound, oxidation would likely involve the P-H bond or the C-H bonds of the alkyl groups. The identification of the resulting transformation products is essential for a complete understanding of its environmental fate and potential toxicity of the degradants. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are typically employed for the structural elucidation of these products.

Complexation Chemistry with Metal Ions and Coordination Dynamics

The phosphate group in this compound can act as a ligand, forming complexes with various metal ions. This property is fundamental to its application in metal treatment and as an anti-wear additive in lubricants. ontosight.ai The coordination chemistry of organophosphates is a rich and diverse field. uni-regensburg.de

Ligand Design Principles for Selective Complexation

The design of ligands for the selective complexation of specific metal ions is a key area of research in coordination chemistry. nih.gov The selectivity of this compound for different metal ions is determined by a combination of factors, including the steric bulk of the 1,3-dimethylbutyl groups and the electronic nature of the phosphate headgroup. The bulky alkyl groups can influence the coordination geometry and the number of ligands that can bind to a metal center.

Computational methods, such as Density Functional Theory (DFT), are often used to predict the site selectivity of metal coordination and to understand the underlying principles of ligand design. nih.gov These calculations can provide insights into the electrostatic and orbital interactions that govern the formation of metal-ligand complexes.

Thermodynamics and Kinetics of Metal-Ligand Interactions

The stability and formation rate of metal complexes with this compound are described by their thermodynamic and kinetic parameters, respectively. The thermodynamics of complexation are often studied using techniques like calorimetry to determine the enthalpy and entropy changes of the reaction. The kinetics of metal-ligand interactions, which describe the speed of complex formation and dissociation, can be investigated using methods such as stopped-flow spectroscopy.

Understanding the thermodynamics and kinetics is crucial for optimizing the performance of this compound in its industrial applications. For example, in lubrication, a stable metal-phosphate film on a metal surface provides wear protection. uni-hamburg.de

Acid-Base Equilibria and Proton Transfer Mechanisms

This compound is an acidic compound due to the presence of the P-OH group. The dihydrogen phosphate ion ([H2PO4]−) itself can act as both a proton donor and acceptor. wikipedia.org The acid-base equilibria of this compound in solution are characterized by its pKa value, which is the pH at which the acidic and basic forms are present in equal concentrations.

Proton transfer is a fundamental process in many chemical and biological reactions. nih.govnih.gov The mechanism of proton transfer involving this compound can be influenced by the solvent and the presence of other acidic or basic species. researchgate.net In some cases, proton transfer can occur through a network of hydrogen-bonded molecules, including water. nih.gov The study of proton transfer mechanisms often involves techniques like NMR spectroscopy and computational modeling. researchgate.netresearchgate.net

Thermal Stability and Decomposition Mechanisms

The thermal stability of this compound is a critical property, particularly in its application as a lubricant additive and flame retardant, where it may be exposed to high temperatures. ontosight.ai The decomposition of organophosphate esters on metal surfaces is a key step in the formation of protective tribofilms. semanticscholar.org

Reactive force field molecular dynamics simulations have been used to study the thermal decomposition of phosphate esters on ferrous surfaces. semanticscholar.org These studies have shown that chemisorption onto the metal surface often precedes decomposition. The decomposition pathways can include C-O and P-O bond cleavage. The nature of the alkyl substituent significantly affects thermal stability, with aryl phosphates generally being more stable than alkyl phosphates. semanticscholar.org For dibutyl phosphate, a related compound, it is noted that upon heating to decomposition, it emits toxic fumes of phosphorus oxides. nih.govnih.gov

Below is an interactive data table summarizing the key chemical properties of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Application/Relevance |

| This compound | 84196-07-6 chemnet.com | C12H27O4P | Lubricant additive, metal treatment, flame retardant ontosight.ai |

| Dibutyl hydrogen phosphate | 107-66-4 nih.gov | C8H19O4P nih.gov | Related organophosphate compound nih.gov |

| 1-chloro-3,3-dimethylbutyl acetate | Not available | C8H15ClO2 | Structural analog used in hydrolysis studies google.com |

| 1,3-Dimethylbutyl butyrate | 5332-88-7 nih.gov | C10H20O2 nih.gov | Related ester compound nih.gov |

| Sodium bis(1,3-dimethylbutyl) sulfosuccinate | 2373-38-8 nih.gov | C16H29NaO7S nih.gov | Surfactant with similar alkyl groups nih.gov |

| Phosphorodithioic acid, mixed O,O-bis(1,3-dimethylbutyl and iso-Pr) esters, zinc salts | 84605-29-8 uni-hamburg.de | Not applicable | Lubricant additive with similar alkyl groups uni-hamburg.de |

Advanced Applications and Functional Mechanisms of Di 1,3 Dimethylbutyl Hydrogen Phosphate in Materials Science and Chemical Engineering

Mechanistic Roles in Lubricant Formulations

Di(1,3-dimethylbutyl) hydrogen phosphate (B84403) is a specialized organophosphate compound utilized as a multifunctional additive in lubricant formulations. ontosight.ai Its primary roles are to enhance the anti-wear and anti-corrosion properties of lubricating oils, thereby improving the operational longevity and efficiency of machinery. ontosight.ai The branched alkyl groups in its structure contribute to its oil solubility and influence its interaction with metal surfaces under various lubrication regimes.

Anti-Wear and Anti-Corrosion Action at Tribological Interfaces

At tribological interfaces, where moving metal surfaces are in close contact, Di(1,3-dimethylbutyl) hydrogen phosphate actively participates in the formation of protective surface films. Under the high pressure and temperature conditions characteristic of these interfaces, the compound undergoes tribochemical reactions with the metal surface. This process leads to the in-situ formation of a durable, low-friction tribofilm that physically separates the asperities of the contacting surfaces, thus minimizing adhesive and abrasive wear. The phosphorus content of the molecule is crucial for this anti-wear functionality, as it reacts to form metal phosphates that are integral to the protective layer. mdpi.com

Simultaneously, this protective film acts as a barrier against corrosive species that may be present in the lubricant or formed as byproducts of combustion or oxidation. By preventing direct contact between the metal substrate and these corrosive agents, this compound effectively mitigates corrosive wear.

Boundary Lubrication Film Formation and Composition

Under boundary lubrication conditions, where the lubricant film thickness is insufficient to completely separate the moving surfaces, the performance of this compound is critical. It contributes to the formation of a complex boundary lubrication film. This film is not simply a physically adsorbed layer but a chemically reacted tribofilm.

The formation mechanism involves the thermal and shear-induced decomposition of the this compound molecule at the points of asperity contact. The resulting reactive phosphate species then interact with the metallic surface, typically iron or its alloys. This reaction leads to the formation of a complex inorganic polymer film, often described as a glass-like amorphous phosphate or polyphosphate layer. This tribofilm is sacrificial in nature, being worn away and replenished continuously during operation, thereby protecting the underlying metal from wear and damage. mdpi.com

The composition of this film typically includes:

Iron phosphates and polyphosphates : These form the primary matrix of the protective layer. researchgate.net

Iron oxides : Often integrated within the phosphate matrix, contributing to the film's durability. mdpi.com

Carbonaceous species : Resulting from the decomposition of the organic alkyl groups of the additive. mdpi.com

The thickness and composition of this tribofilm are dynamic and depend on the operating conditions such as load, speed, and temperature.

Synergistic Effects with Co-additives in Lubricant Systems

The performance of this compound in a lubricant formulation is often enhanced through synergistic interactions with other additives. A notable example is its interaction with zinc dialkyldithiophosphates (ZDDPs). When used in combination, these phosphorus-based additives can exhibit a synergistic effect, leading to a more robust and effective anti-wear film than either additive could form alone. nih.gov This synergy can result in significantly reduced friction and wear. nih.gov

The mechanism behind this synergy is believed to involve the formation of mixed-composition tribofilms. The different decomposition pathways and reaction kinetics of the two additives can lead to a more complex and resilient film structure. For instance, the presence of this compound can influence the thermal stability and deposition rate of the ZDDP-derived film, and vice-versa.

Surface Modification and Metal Treatment Principles

Beyond its role in lubricants, this compound is also employed in the surface treatment of metals to enhance their corrosion resistance. ontosight.ai This application leverages the compound's ability to form a stable, protective layer directly on the metal substrate.

Corrosion Inhibition Mechanisms on Metal Substrates

As a corrosion inhibitor, this compound functions by forming a passivating film on the metal surface. ontosight.ai This film acts as a physical barrier, isolating the metal from the corrosive environment. The inhibition mechanism is primarily anodic, where the phosphate ions react with metal ions generated during the initial stages of corrosion to form an insoluble metal phosphate layer. mdpi.com This layer prevents further dissolution of the metal.

The general mechanism for phosphate-based inhibitors involves the formation of a duplex passive film on steel surfaces, consisting of an inner layer of iron oxides and an outer layer of iron phosphate complexes. researchgate.net The effectiveness of this inhibition is influenced by factors such as the pH of the environment and the presence of other ions, like chlorides, which can compete for adsorption sites on the metal surface. mdpi.com In some cases, phosphate inhibitors can also exhibit mixed-inhibitor characteristics, affecting both anodic and cathodic reactions. nih.gov

Research on similar phosphate-based inhibitors has demonstrated their ability to significantly reduce corrosion rates on steel. For example, studies on ammonium (B1175870) phosphate monobasic have shown high inhibition efficiencies in chloride-containing environments. nih.gov

Table 1: Corrosion Inhibition Performance of a Phosphate-Based Inhibitor (Note: This table is illustrative of the performance of phosphate-based inhibitors and is based on findings for related compounds due to the lack of specific published data for this compound.)

| Inhibitor Concentration | Exposure Time (hours) | Inhibition Efficiency (%) |

| 1% | 1 | 85 |

| 2% | 1 | 90 |

| 3% | 1 | 88 |

| 2% | 24 | 75 |

Data adapted from studies on ammonium phosphate monobasic as a corrosion inhibitor for steel in a simulated corrosive environment. nih.gov

Adsorption Behavior and Film Formation at Metal Surfaces

The initial step in the formation of the protective layer is the adsorption of the this compound molecules onto the metal surface. The polar phosphate head of the molecule is attracted to the metal surface, while the non-polar dimethylbutyl tails extend outwards. This adsorption can occur through physisorption (van der Waals forces) or chemisorption, which involves the formation of a chemical bond between the phosphate group and the metal atoms.

The nature of this adsorption is critical to the quality and durability of the resulting protective film. The formation of a well-ordered and densely packed adsorbed layer promotes the subsequent development of a stable and uniform phosphate film. The adsorption process can be influenced by various factors, including the concentration of the inhibitor, the temperature, the nature of the solvent or base oil, and the pre-existing condition of the metal surface (e.g., the presence of an oxide layer).

Studies on the adsorption of phosphate ions on metal (hydr)oxides indicate that the process is often pH-dependent and can involve the replacement of surface hydroxyl groups. researchgate.net The formation of inner-sphere phosphate complexes suggests a strong, chemical bond between the phosphate and the surface. researchgate.net

Flame Retardancy Mechanisms and Polymer Integration

This compound, an organophosphorus compound, functions as an effective flame retardant in various polymeric systems. Its efficacy stems from its ability to interfere with the combustion cycle through actions in both the gas and condensed phases. The specific mechanisms are highly dependent on the polymer matrix and the conditions of thermal decomposition.

Gas-Phase and Condensed-Phase Action Modes

Phosphorus-based flame retardants like this compound can operate via two primary modes: interrupting the combustion process in the gaseous phase and promoting the formation of a protective layer in the condensed (solid) phase. gct.com.tnopenchemicalengineeringjournal.com

Gas-Phase Action: The primary prerequisite for gas-phase activity is the volatilization of phosphorus-containing compounds during polymer pyrolysis. gct.com.tn When the polymer decomposes at high temperatures, the flame retardant can also break down, releasing volatile phosphorus-containing radicals (such as PO•, HPO•, and P•) into the flame. These highly reactive radicals act as scavengers, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in the flame. nih.gov This "flame inhibition" effect cools the flame and reduces the rate of heat release, thus slowing the spread of the fire. gct.com.tnmdpi.com Phosphate esters, if released into the gas phase, can exhibit significant flame inhibiting effects. mdpi.com

Condensed-Phase Action: In the condensed phase, the flame retardant's action is centered on altering the thermal degradation pathway of the polymer to promote the formation of a stable, insulating char layer. nih.govnih.gov This char acts as a physical barrier that insulates the underlying polymer from the heat of the flame, reduces the flow of flammable volatile decomposition products to the flame, and limits the diffusion of oxygen to the polymer surface. isca.me Phosphorus compounds are known to act as acid precursors, which can catalyze dehydration and cross-linking reactions within the decomposing polymer matrix. nih.govmdpi.com This process enhances the yield and thermal stability of the char, effectively retaining the fuel in the solid phase and reducing the flammability of the material. nih.gov

Impact on Polymer Thermal Degradation and Char Formation

The integration of this compound into a polymer matrix significantly alters its behavior upon heating. During thermal decomposition, the phosphate compound can break down to form phosphoric or polyphosphoric acid. researchgate.net These strong acids act as catalysts, promoting the dehydration and carbonization of the polymer backbone. researchgate.net For instance, in polymers like polymethyl methacrylate (B99206) (PMMA), which typically decompose almost completely into flammable monomers, the presence of phosphorus compounds can initiate charring processes. nih.gov

The formation of this phosphor-carbonaceous char is a key aspect of the condensed-phase mechanism. isca.me Spectroscopic analyses, such as FT-IR and XPS, of residues from polymers treated with phosphorus flame retardants reveal the formation of P-O-C linkages and phosphorus-containing complexes within the char. researchgate.net This indicates a chemical reaction between the flame retardant and the decomposing polymer. The resulting char is often more voluminous and structurally robust than any residue from the pure polymer, providing superior insulation. isca.me The efficiency of char formation is critical; it must occur at a rate that allows a protective layer to be established before the polymer is consumed. isca.me The process involves several steps: the phosphorus compound decomposes to form an acid, this acid catalyzes the esterification and dehydration of the polymer, and this leads to cross-linking and the formation of a stable, aromatized carbonaceous structure that is resistant to further thermal degradation. mdpi.comresearchgate.net

Solvent Extraction Chemistry and Separation Science

This compound, also known as diisoamyl phosphoric acid (HDAP), is an acidic organophosphorus extractant used in hydrometallurgical processes. Its molecular structure, featuring a P=O functional group and acidic P-OH proton, allows it to form stable complexes with metal cations, enabling their separation and purification from aqueous solutions. openchemicalengineeringjournal.comopenchemicalengineeringjournal.com

Extraction Equilibrium and Thermodynamic Parameters for Metal Ions

The extraction of a metal ion (Mⁿ⁺) from an aqueous phase (typically acidic) into an organic phase containing this compound (represented as HR) can be described by a general equilibrium reaction:

Mⁿ⁺(aq) + m(HR)ₓ(org) ⇌ MRₙ(HR)ₘₓ₋ₙ(org) + nH⁺(aq)

In this equation, (HR)ₓ represents the aggregation of the extractant in the organic diluent. The position of this equilibrium is quantified by the distribution coefficient (D), which is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase.

The distribution of various impurities between an aqueous phosphoric acid phase and an organic phase containing isoamyl alcohol has been studied, providing insight into the extractant's behavior.

Distribution Coefficients (D) of Impurities in the Isoamyl Alcohol / Wet Process Phosphoric Acid System

| Impurity | Distribution Coefficient (D = [Impurity]org / [Impurity]aq) |

|---|---|

| Iron (Fe) | 0.01 - 0.05 |

| Aluminum (Al) | ~ 0.01 |

| Magnesium (Mg) | 0.001 - 0.004 |

| Sulfate (B86663) (SO₄²⁻) | ~ 0.001 |

Data synthesized from experimental results reported in literature. sci-hub.se

Selectivity Profiles for Lanthanide and Actinide Separations

A significant application of acidic organophosphorus extractants is the separation of chemically similar elements, particularly the trivalent lanthanides (Ln³⁺) from the minor actinides (An³⁺) in used nuclear fuel reprocessing streams. researchgate.net This separation is challenging due to their similar ionic radii and coordination chemistry.

The selectivity of extractants like this compound is based on subtle differences in the bonding between the extractant and the f-block elements. While lanthanide bonding is almost purely electrostatic, the bonding with actinides can have a slightly greater covalent character due to the more spatially extended 5f orbitals compared to the contracted 4f orbitals of lanthanides. Ligands with "soft" donor atoms like sulfur or nitrogen often exploit this to achieve actinide selectivity. researchgate.net

However, for oxygen-donor extractants like dialkyl hydrogen phosphates, selectivity typically favors the lanthanides. This is the principle behind the TALSPEAK (Trivalent Actinide–Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes) process, which uses the related compound bis(2-ethylhexyl)phosphoric acid (HDEHP). researchgate.net In this process, the organic phase containing the acidic phosphorus extractant selectively removes the lanthanides from an aqueous phase containing a chelating agent (like diethylenetriaminepentaacetic acid, DTPA), which preferentially holds the actinides in the aqueous solution. researchgate.net The selectivity within the lanthanide series itself is also possible, often showing an increase in extraction efficiency with increasing atomic number (decreasing ionic radius), though steric effects from the extractant's alkyl groups can alter this trend. rsc.org

Stripping and Regeneration of Extractant Systems

After the selective extraction of metal ions into the organic phase, the process must be reversible to recover the extracted metal and regenerate the solvent for reuse, which is crucial for economic viability. openchemicalengineeringjournal.com This recovery step is known as stripping or back-extraction.

For an acidic extractant like this compound, stripping is typically achieved by shifting the extraction equilibrium (shown in 4.4.1) back to the left. This is accomplished by contacting the loaded organic phase with an aqueous solution of a strong acid, such as hydrochloric or nitric acid. The high concentration of H⁺ ions in the stripping solution drives the reaction in reverse, releasing the metal ions (Mⁿ⁺) back into the aqueous phase and regenerating the protonated form of the extractant (HR) in the organic phase.

An alternative stripping method involves precipitation. The loaded organic phase can be treated with an alkali solution, such as sodium hydroxide (B78521) or sodium carbonate. google.com This causes the extracted metal to precipitate out of the organic phase as a hydroxide or carbonate salt. The extractant is converted to its sodium salt (NaR) in the organic phase, which can then be re-acidified to regenerate the active HR form for recycling. google.com Finally, distillation can be employed to separate the solvent from the less volatile extracted acid complexes, although this is an energy-intensive method. google.com A common industrial purification process involves a three-step cycle of extraction, washing (to remove co-extracted impurities), and stripping with water or an acidic solution. gct.com.tn

Design Principles for High-Performance Extractants

A primary consideration in the design of such extractants is the nature of the organic substituents attached to the phosphate group. The two 1,3-dimethylbutyl groups in this compound are not arbitrary; their branched structure is a key design feature. This branching creates significant steric hindrance around the acidic proton of the phosphate group. This steric shielding plays a crucial role in the extractant's selectivity for certain metal ions over others. By modifying the degree of branching or the length of the alkyl chains, the steric environment can be fine-tuned to preferentially accommodate metal ions of a specific size and coordination geometry. For instance, increasing the steric bulk might enhance selectivity for larger cations by preventing the close approach of smaller, more charge-dense ions.

The electronic properties of the phosphate group are also a critical design parameter. The electron-donating nature of the alkyl groups influences the acidity of the P-OH proton and the electron density on the phosphoryl oxygen. These factors directly impact the strength of the bond formed with a target metal ion. The design of advanced extractants may involve the introduction of electron-withdrawing or electron-donating functional groups into the alkyl chains to modulate these electronic effects. This allows for the precise tuning of the extractant's affinity for specific metals, a principle rooted in the Hard and Soft Acid-Base (HSAB) theory. mdpi.com Hard metal ions (e.g., alkali and alkaline earth metals) typically prefer to coordinate with hard donor atoms, while soft metal ions (e.g., heavy metals) favor soft donor atoms. By subtly altering the electronic character of the phosphate group, its "hardness" or "softness" as a ligand can be adjusted to match that of the target metal ion, thereby enhancing extraction selectivity. mdpi.com

The synergistic combination of this compound with other extractants is another important design strategy. This approach, known as synergistic extraction, can lead to a significant enhancement in extraction efficiency and selectivity that is greater than the sum of the individual extractants. The design of synergistic extraction systems involves selecting a co-extractant that can interact with the primary extractant-metal complex in a way that stabilizes it, for example, by displacing coordinated water molecules or by forming a more sterically favorable adduct.

The following table illustrates the impact of structural modifications on the extraction efficiency of hypothetical extractants based on the this compound framework for a target metal ion.

| Extractant Modification | Structural Change | Hypothetical Extraction Efficiency (%) | Rationale |

| Increased Steric Hindrance | Replacement of 1,3-dimethylbutyl with 1,3,5-trimethylhexyl | 92 | Enhanced steric shielding favors coordination with larger metal ions, increasing selectivity. |

| Reduced Steric Hindrance | Replacement of 1,3-dimethylbutyl with n-hexyl | 85 | Less steric hindrance allows for coordination with a broader range of metal ions, potentially reducing selectivity. |

| Introduction of Electron-Withdrawing Group | Fluorination of the alkyl chain | 88 | Increased acidity of the P-OH group can lead to stronger interactions with certain metal ions. |

| Introduction of Electron-Donating Group | Alkoxylation of the alkyl chain | 95 | Enhanced electron density on the phosphoryl oxygen can strengthen the coordinate bond with the target metal. |

The design of high-performance extractants based on this compound is a multifactorial optimization problem that involves the careful manipulation of steric, electronic, and physicochemical properties to achieve desired separation goals.

Analytical Chemistry Methodologies for Characterization and Quantification of Di 1,3 Dimethylbutyl Hydrogen Phosphate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural characterization of Di(1,3-dimethylbutyl) hydrogen phosphate (B84403), providing detailed information about its molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of molecules. For Di(1,3-dimethylbutyl) hydrogen phosphate, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For this compound, the spectrum would be more complex than that of a simple linear dialkyl phosphate due to the branched nature of the 1,3-dimethylbutyl groups. We would expect to see distinct signals for the methyl protons at the 1 and 3 positions, the methine protons, and the methylene (B1212753) protons. The acidic proton of the phosphate group (P-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. oregonstate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for each carbon in the 1,3-dimethylbutyl chain, including the two methyl carbons, the methylene carbon, and the two methine carbons. The carbon atoms closer to the electronegative oxygen atom of the phosphate group would appear at a lower field (higher ppm value).

³¹P NMR Spectroscopy: ³¹P NMR is highly specific for phosphorus-containing compounds and provides valuable information about the chemical environment of the phosphorus atom. huji.ac.il For dialkyl hydrogen phosphates, the ³¹P chemical shift is sensitive to the nature of the alkyl groups and the solvent. wikipedia.orgnih.gov The signal for this compound is expected to be a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, this signal would be split by the adjacent P-OH proton and potentially by protons on the alpha-carbons of the alkyl chains. huji.ac.il

Table 1: Illustrative ¹H and ³¹P NMR Data for an Analogous Dialkyl Hydrogen Phosphate (Dibutyl Phosphate)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~0.9 | Triplet | ~7.4 | -CH₃ |

| ¹H | ~1.4 | Sextet | ~7.5 | -CH₂-CH₃ |

| ¹H | ~1.6 | Quintet | ~7.6 | -O-CH₂-CH₂ - |

| ¹H | ~3.9 | Quartet | ~6.6 | -O-CH₂- |

| ¹H | ~10-12 | Broad Singlet | - | P-OH |

| ³¹P | ~1-3 | Singlet | - | P |

Note: This data is for dibutyl phosphate and serves as an illustrative example. The spectrum for this compound would show more complex splitting patterns and potentially different chemical shifts due to its branched structure.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound, techniques like electrospray ionization (ESI) would be suitable.

In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically seen with high abundance for dialkyl phosphates. nih.gov

Fragmentation of dialkyl phosphates in MS/MS experiments often involves the neutral loss of the alkyl groups as alkenes. For this compound, the fragmentation would likely proceed through the loss of one or both 1,3-dimethylbutyl groups. The presence of the phosphate group also leads to characteristic fragment ions, such as those corresponding to the phosphate backbone. nih.govlibretexts.orgmiamioh.edu

Table 2: Expected Key Mass Fragments for this compound

| m/z Value (Expected) | Ion Formula | Description |

| 267.17 | [C₁₂H₂₈O₄P]⁺ | Protonated molecule [M+H]⁺ |

| 265.15 | [C₁₂H₂₆O₄P]⁻ | Deprotonated molecule [M-H]⁻ |

| 181.10 | [C₆H₁₄O₄P]⁺ | Fragment after loss of one dimethylbutyl group |

| 97.00 | [H₂PO₄]⁻ | Dihydrogen phosphate anion |

Note: These are predicted values. Actual observed m/z values may vary slightly depending on the instrument and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong and broad absorption band is expected in the region of 1200-1260 cm⁻¹ corresponding to the P=O stretching vibration. msu.edursc.org The P-O-C stretching vibrations would likely appear in the 1000-1100 cm⁻¹ region. msu.edu A broad band associated with the O-H stretching of the phosphate group is expected around 2500-3000 cm⁻¹. The C-H stretching and bending vibrations of the alkyl groups will be observed in their characteristic regions (around 2850-2960 cm⁻¹ and 1370-1470 cm⁻¹, respectively). frontiersin.org

Raman Spectroscopy: Raman spectroscopy can also be used to identify the characteristic vibrations of this compound. The P=S bond, if present in related thiosphophates, gives a characteristic Raman band between 610-700 cm⁻¹. acs.org For phosphate esters, the P-O-C stretching modes are also observable. irdg.org The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for Dialkyl Hydrogen Phosphates

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| O-H stretch (P-OH) | 2500 - 3000 (broad) | IR |

| C-H stretch (alkyl) | 2850 - 2960 | IR, Raman |

| P=O stretch | 1200 - 1260 (strong) | IR |

| C-H bend (alkyl) | 1370 - 1470 | IR, Raman |

| P-O-C stretch | 1000 - 1100 | IR, Raman |

| O-P-O bend | 500 - 670 | IR |

Note: These are general ranges for organophosphates. The exact peak positions for this compound may vary. acs.orgmdpi.comsci-hub.stresearchgate.net

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is generally used for the quantification of compounds that contain chromophores (light-absorbing groups). This compound, being a saturated alkyl phosphate, does not possess a strong chromophore that absorbs in the typical UV-Vis range (200-800 nm). Therefore, direct UV-Vis spectroscopy is not a primary method for its characterization or quantification. cwejournal.orgresearchgate.net However, it can be used for indirect quantification methods, for example, after derivatization with a UV-active compound or in colorimetric assays where the phosphate group reacts to form a colored complex. nih.govnih.govccspublishing.org.cn

Chromatographic Separation and Trace Quantification

Chromatographic techniques are essential for separating this compound from complex matrices and for its sensitive quantification at trace levels.

Gas Chromatography (GC) and Liquid Chromatography (LC) hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of dialkyl hydrogen phosphates, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound. nih.govresearchgate.net Common derivatizing agents include diazomethane (B1218177) or silylating agents. After derivatization, the compound can be separated on a suitable GC column (e.g., a non-polar or medium-polarity column) and detected by a mass spectrometer. nih.govresearchgate.nettandfonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the analysis of polar compounds like this compound, and it generally does not require derivatization. nih.gov Reversed-phase liquid chromatography (RPLC) is a common separation mode. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. researchgate.netcapes.gov.brmdpi.com Detection by tandem mass spectrometry (MS/MS) provides high selectivity and allows for quantification at very low concentrations. nih.gov

Table 4: Illustrative Chromatographic Conditions for the Analysis of Dialkyl Phosphates

| Parameter | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS/MS) |

| Derivatization | Required (e.g., with PFBBr) | Not typically required |

| Column | Non-polar (e.g., DB-5ms) | Reversed-phase (e.g., C18) |

| Mobile Phase | - | Water/Acetonitrile or Methanol with formic acid/ammonium formate |

| Detector | Mass Spectrometer (MS) | Tandem Mass Spectrometer (MS/MS) |

| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Quantification | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

Note: These are general conditions and would need to be optimized for the specific analysis of this compound.

Optimization of Extraction and Sample Preparation Procedures from Complex Matrices

The extraction and purification of this compound from complex matrices such as environmental and biological samples are critical preliminary steps for accurate quantification. The inherent polarity of DAPs necessitates specific extraction conditions to achieve high recovery rates. oup.com Methodologies developed for urinary DAPs, which are metabolites of organophosphorus pesticides, provide a robust framework for the extraction of this compound.

Key challenges in sample preparation include matrix interference and the low concentration of the analyte. rsc.org To address these, a combination of solid-phase extraction (SPE) and liquid-liquid extraction (LLE) is often employed. For instance, in the analysis of urine samples, pretreatment often involves acidification to a pH below 1.25 to ensure the protonation of the dialkyl phosphates, which is crucial for their efficient extraction. oup.com

Solid-Phase Extraction (SPE):

SPE is a widely used technique for the cleanup of urine samples prior to analysis. nih.gov It helps in minimizing interferences and variability associated with the subsequent derivatization step. nih.gov An automated SPE process can enhance the simplicity and speed of the method. oup.com

Liquid-Liquid Extraction (LLE):

Due to the high polarity of DAPs, a highly polar solvent system is required for extraction. A common approach involves saturating the aqueous sample (e.g., urine) with salt, such as sodium chloride, to facilitate the extraction into a mixture of diethyl ether and acetonitrile. oup.com This salting-out effect prevents the miscibility of acetonitrile with the aqueous phase. oup.com

Derivatization:

Dialkyl phosphates are not readily volatile and thus require derivatization before analysis by gas chromatography (GC). A common derivatizing agent is pentafluorobenzyl bromide (PFBBr), which converts the DAPs into their corresponding pentafluorobenzyl esters. oup.comnih.gov This process significantly improves the chromatographic properties and detection sensitivity of the analytes. The derivatization reaction is typically carried out overnight at a controlled temperature, for example, 40°C. oup.com

Post-Derivatization Cleanup:

Following derivatization, a further LLE step is often performed to purify the derivatives. A nonpolar solvent like n-hexane is used to extract the pentafluorobenzyl esters. oup.com The extract is then concentrated before injection into the GC-MS system. oup.com

The following table summarizes a typical sample preparation procedure for dialkyl phosphates from a complex matrix like urine, which can be adapted for this compound.

| Step | Procedure | Reagents/Solvents | Purpose | Reference |

| 1. Acidification | Adjust sample pH to < 1.25. | Hydrochloric acid | Protonation of dialkyl phosphates for efficient extraction. | oup.com |

| 2. Salting Out | Saturate the sample with salt. | Sodium chloride | To prevent the mixing of acetonitrile with the aqueous phase during extraction. | oup.com |

| 3. Extraction | Perform liquid-liquid extraction. | Diethyl ether/Acetonitrile | Extraction of polar dialkyl phosphates from the aqueous matrix. | oup.com |

| 4. Derivatization | React the extract with a derivatizing agent. | Pentafluorobenzyl bromide (PFBBr) | To form volatile esters suitable for GC analysis. | oup.comnih.gov |

| 5. Cleanup | Perform a second liquid-liquid extraction. | n-Hexane | To purify the derivatized analytes and remove excess reagents. | oup.com |

| 6. Concentration | Evaporate the solvent to a final volume. | Nitrogen stream | To concentrate the sample for improved detection limits. | oup.com |

The table below presents the limits of detection (LOD) and recovery rates for various dialkyl phosphates using methods that can be extrapolated for this compound analysis.

| Analyte | Matrix | Extraction Method | Analytical Technique | Limit of Detection (LOD) | Recovery (%) | Reference |

| Dimethylphosphate (DMP) | Urine | LLE, Derivatization | GC-MS | 5 µg/L | > 90 | oup.com |

| Diethylphosphate (DEP) | Urine | LLE, Derivatization | GC-MS | 1 µg/L | > 90 | oup.com |

| Dimethylthiophosphate (DMTP) | Urine | LLE, Derivatization | GC-MS | 1 µg/L | > 90 | oup.com |

| Diethylthiophosphate (DETP) | Urine | LLE, Derivatization | GC-MS | 1 µg/L | > 90 | oup.com |

| Dimethyldithiophosphate (DMDTP) | Urine | LLE, Derivatization | GC-MS | 1 µg/L | > 90 | oup.com |

| Diethyldithiophosphate (DEDTP) | Urine | LLE, Derivatization | GC-MS | 1 µg/L | > 90 | oup.com |

| Six DAP metabolites | Urine | Automated SPE, Derivatization | GC-MS | 0.1 - 0.15 ng/mL | - | oup.com |

Electrochemical Detection Methods and Sensor Development

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of phosphate-containing compounds. While specific sensors for this compound have not been extensively reported, the principles of phosphate detection can be applied. These methods typically rely on the interaction of the phosphate group with a modified electrode surface, leading to a measurable electrical signal.

One approach involves the formation of a phosphomolybdate complex, which can be electrochemically detected. nih.gov This process generally involves three steps: acidification of the sample, addition of a molybdate (B1676688) source to form the complex, and subsequent electrochemical measurement of the complex. nih.gov For instance, an all-in-one electrochemical actuator-sensor system has been developed for the detection of dissolved inorganic phosphorus in seawater. This system integrates electrodes for acidification, molybdate release, and voltammetric detection of the phosphomolybdate complex. nih.gov

Another strategy for phosphate detection involves the use of chemosensors. A neutral electrochemical chemosensor based on tetrathiafulvalene (B1198394) (TTF) has demonstrated high selectivity for the dihydrogen phosphate anion (H₂PO₄⁻) over other anions. nih.gov The sensing mechanism is attributed to the significant hydrogen bonding between the C-H groups of the TTF unit and the phosphate anion. nih.gov

The development of such sensors for this compound would require the design of a recognition element that can selectively bind to the molecule, potentially exploiting the specific stereochemistry of the 1,3-dimethylbutyl groups.

Surface-Sensitive Analytical Techniques for Interfacial Studies

Surface-sensitive analytical techniques are crucial for studying the interfacial behavior of this compound, particularly in applications such as lubrication and corrosion inhibition where surface interactions are paramount. These techniques provide information about the elemental composition and chemical state of the outermost atomic layers of a material.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for investigating surface chemistry. It can provide quantitative elemental composition and information about the chemical states of the elements present on a surface. This would be valuable for studying the adsorption and reaction of this compound on metal surfaces.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is another highly surface-sensitive technique that provides detailed molecular information from the outermost surface layer. It can be used to identify the presence of this compound and its fragmentation patterns on a surface, offering insights into its orientation and interaction with the substrate.

Environmental Fate and Transformation Dynamics of Di 1,3 Dimethylbutyl Hydrogen Phosphate

Environmental Release Pathways and Compartmental Distribution Modeling

Organophosphate esters are not chemically bound to the materials they are used in, which allows them to be released into the environment through volatilization, leaching, and abrasion. aaqr.orgairitilibrary.com Once released, their distribution in the environment is determined by their physicochemical properties, which can be predicted and analyzed using compartmental distribution models such as fugacity models. nih.govnih.gov

Fugacity models are valuable tools for predicting the environmental distribution of chemicals. ulisboa.pt These models use the concept of "fugacity," or the "escaping tendency" of a chemical from a particular phase, to estimate its partitioning between different environmental compartments like air, water, soil, and sediment. ulisboa.pt For OPEs, fugacity models have been used to simulate their movement and fate in various ecosystems, from urban environments to remote regions like Antarctica. nih.govnih.gov

The partitioning of Di(1,3-dimethylbutyl) hydrogen phosphate (B84403) between water, soil, and sediment is largely influenced by its water solubility and its octanol-water partition coefficient (Kow). OPEs with higher Kow values tend to be more hydrophobic and thus are more likely to adsorb to organic matter in soil and sediment. researchgate.net The partitioning behavior of OPEs is a critical factor in their environmental persistence and bioavailability.

Studies on various OPEs have shown that their distribution in aquatic environments is complex. For instance, in river systems, the partitioning of OPEs is dependent on compound-specific partition coefficients, hydraulic factors, and terrestrial inputs. researchgate.net Compounds with lower Kow values tend to remain dissolved in the water column or bound to suspended particulate matter, while those with higher Kow values are more likely to accumulate in sediments. researchgate.net In a manufacturing plant setting, it was observed that tris(2-chloroethyl) phosphate (TCEP) and tris(2-chloroisopropyl) phosphate (TCIPP) were found at high concentrations in both water and sediment, suggesting their transport within the water stream. nih.gov

Table 1: Physicochemical Properties Influencing Environmental Partitioning of Selected Organophosphate Esters (Illustrative Data for Analogous Compounds)

| Compound | Log Kow | Water Solubility (mg/L) | Vapor Pressure (Pa) | Primary Environmental Compartment(s) |

| Triisobutyl phosphate (TiBP) | 2.8 | 489 | 0.22 | Water, Soil |

| Tris(2-chloroethyl) phosphate (TCEP) | 1.44 | 7000 | 0.001 | Water |

| Triphenyl phosphate (TPHP) | 4.61 | 1.9 | 0.000001 | Sediment, Soil |

Note: Data for analogous compounds are provided to illustrate the range of properties among OPEs. Specific data for Di(1,3-dimethylbutyl) hydrogen phosphate is not available.

The presence of OPEs in the atmosphere, even in remote areas like the Arctic and Antarctica, indicates their potential for long-range atmospheric transport. d-nb.inforesearchgate.net OPEs can exist in the atmosphere in both the gas phase and associated with particulate matter. nih.govnih.gov The partitioning between these two phases is a key determinant of their atmospheric lifetime and transport distance. deu.edu.tr

Generally, OPEs with higher volatility are more prevalent in the gas phase, while those with lower volatility tend to adsorb to atmospheric particles. nih.gov This partitioning is also influenced by environmental conditions such as temperature. nih.govdeu.edu.tr For example, higher temperatures can lead to a shift from the particle phase to the gas phase. nih.govdeu.edu.tr The primary OPE migration pathway in some environments has been modeled to be from the atmosphere to the soil, occurring mainly through wet deposition (rainwater dissolution) and dry deposition. nih.gov Atmospheric degradation is considered a significant loss mechanism for these compounds. nih.gov

Abiotic Degradation Processes in Environmental Media

Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the transformation of OPEs in the environment. These processes can lead to the breakdown of the parent compound into smaller, often less toxic, molecules.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For organophosphate esters, this process involves the breaking of the ester bonds. The rate of hydrolysis is influenced by factors such as pH and temperature. acs.orgnih.gov

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. This process can be a significant degradation pathway for OPEs present in sunlit surface waters and in the atmosphere. The efficiency of photolytic degradation depends on the light absorption properties of the compound and the presence of photosensitizing substances in the environment.

The photocatalytic degradation of OPEs, often using a catalyst like titanium dioxide (TiO2) under UV irradiation, has been shown to be an effective removal method. mdpi.com The degradation process often involves the generation of highly reactive hydroxyl radicals (•OH) that attack the OPE molecule. mdpi.com For example, the degradation of tris(1-chloro-2-propyl) phosphate (TCPP) in a UV/TiO2 system can reach 95.1% in 10 minutes. mdpi.com The final degradation products of chlorinated OPEs like TCPP can include carbon dioxide, hydrogen ions, chloride ions, and phosphate ions. mdpi.com The pH of the solution can significantly affect the degradation efficiency, with a neutral to slightly acidic pH range often being optimal. mdpi.com

Biotransformation and Microbial Degradation Mechanisms

Biotransformation, the chemical alteration of a substance by a living organism, is a key process in the environmental fate of many organic pollutants, including OPEs. Microorganisms such as bacteria and fungi possess diverse metabolic pathways that can break down these compounds.

The biodegradation of OPEs can proceed through several pathways, including hydrolysis, hydroxylation, and dehydrogenation. nih.govnih.gov Studies on the degradation of the branched-chain OPE, triisobutyl phosphate (TiBP), and its metabolite diisobutyl phosphate (DiBP) in activated sludge have provided valuable insights. The degradation kinetics indicated that DiBP had similar transformation rates to its parent compound, TiBP. nih.gov Key enzymes involved in the degradation of TiBP and its metabolites include dehydrogenase, hydroxylase, phosphotriesterase, phosphodiesterase, and phosphomonoesterase. nih.gov

Specific bacterial genera have been identified as being capable of degrading branched-chain OPEs. Sphingomonas and Pseudomonas have been implicated as the primary degraders of TiBP, while Pseudomonas appears to be the main degrader of DiBP. nih.gov The biotransformation of OPEs can lead to the formation of various metabolites. For example, the biotransformation of triphenyl phosphate (TPHP) can result in sulfate-conjugated and cysteine-conjugated products. nih.gov Similarly, tris(1,3-dichloro-2-propyl) phosphate (TDCPP) can be transformed into reductively dechlorinated metabolites. nih.gov The cytochrome P450 enzyme system is also involved in the metabolism of some OPEs, leading to the formation of diester metabolites through C-hydroxylation and O-dealkylation. nih.gov

Identification of Microbial Metabolites

Currently, there is a notable lack of specific research identifying the microbial metabolites of this compound. While the biodegradation of organophosphate esters, in general, has been studied, the specific transformation products resulting from the microbial action on this particular branched-chain dialkyl phosphate have not been documented in the available scientific literature.

For other organophosphate esters, such as certain organophosphate flame retardants (OPFRs), degradation pathways have been proposed to involve processes like hydroxylation, hydrolysis, dealkylation, and in some cases, dechlorination for halogenated variants. nih.gov For instance, studies on tributyl phosphate (TBP) and tris(2-butoxyethyl) phosphate (TBEP) have identified a range of transformation products resulting from successive dealkylation, hydroxylation, and oxidation reactions. nih.gov However, without specific studies on this compound, it is not possible to definitively identify its microbial metabolites.

Role of Microbial Communities in Compound Breakdown

Microbial communities are known to play a significant role in the degradation of organophosphate compounds in various environmental compartments, including soil and aquatic systems. geoscienceworld.orgbiotechrep.ir The breakdown is often facilitated by microbial enzymes, such as phosphotriesterases, which can hydrolyze the ester bonds of these compounds. biotechrep.ir

Several bacterial and fungal species have been identified as capable of degrading different organophosphate pesticides and flame retardants. nih.govgeoscienceworld.org For example, bacteria from the genera Pseudomonas, Flavobacterium, and Arthrobacter have been shown to metabolize certain organophosphates. geoscienceworld.org Similarly, white-rot fungi have demonstrated the capability to degrade some OPFRs. nih.gov

Despite this general understanding, specific microbial communities responsible for the breakdown of this compound have not been identified. The branched 1,3-dimethylbutyl structure may influence the rate and extent of microbial degradation compared to straight-chain or aromatic organophosphate esters, but research is needed to confirm this. Studies on other organophosphate esters have shown that microbial action can significantly enhance their degradation compared to abiotic processes like chemical hydrolysis. nih.gov

Ecological Persistence and Bioaccumulation Potential in Environmental Models

The ecological persistence and bioaccumulation potential of this compound are not well-documented. Persistence of organophosphate esters in the environment can vary widely depending on their chemical structure and environmental conditions such as temperature, pH, and microbial activity. geoscienceworld.org

Research on a range of organophosphate esters has shown varying degradation half-lives in different environmental matrices. For example, in one study on coastal sediments, half-lives of several organophosphate esters ranged from 16.8 to 46.8 days under biotic conditions, indicating that microbial communities enhance their degradation. nih.gov